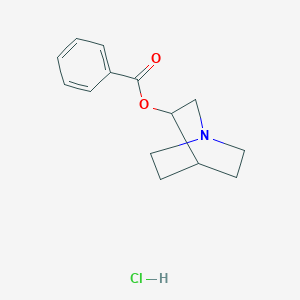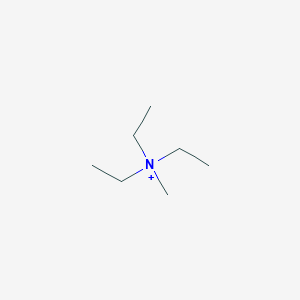
2,6-双(氯甲基)吡啶盐酸盐
描述
2,6-Bis(chloromethyl)pyridine hydrochloride is a heterocyclic organic compound with the molecular formula C7H8Cl3N. It is a derivative of pyridine, characterized by the presence of two chloromethyl groups at the 2 and 6 positions of the pyridine ring. This compound is widely used as a building block in the synthesis of various pyridine derivatives and has significant applications in scientific research and industrial processes .
科学研究应用
2,6-Bis(chloromethyl)pyridine hydrochloride has diverse applications in scientific research:
作用机制
Target of Action
2,6-Bis(chloromethyl)pyridine hydrochloride is a heterocyclic compound that serves as a building block for the synthesis of a variety of pyridine derivatives . It primarily targets metal ions , coordinating with them through the nitrogen atom to form complexes .
Mode of Action
The compound interacts with its targets (metal ions) through the nitrogen atom, forming complexes . This interaction is facilitated by the conformational flexibility of the chloromethyl arms, making it an ideal choice for the generation of macrocycles .
Biochemical Pathways
It’s used in the synthesis of various pyridine derivatives, which can have diverse effects on biochemical pathways depending on their specific structures and properties .
Result of Action
The molecular and cellular effects of 2,6-Bis(chloromethyl)pyridine hydrochloride’s action would depend on the specific pyridine derivative that it’s used to synthesize. For instance, it has been used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(chloromethyl)pyridine hydrochloride typically involves the chloromethylation of 2,6-lutidine. The process can be summarized in the following steps:
Starting Material: 2,6-lutidine is used as the starting material.
Chloromethylation: The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
In industrial settings, the production of 2,6-Bis(chloromethyl)pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production also includes stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
2,6-Bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coordination Reactions: The nitrogen atom in the pyridine ring can coordinate with metal ions to form complexes.
Reduction Reactions: The compound can be reduced to form 2,6-bis(hydroxymethyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coordination Reactions: Metal salts such as palladium chloride or copper sulfate are used to form metal complexes.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Metal Complexes: Coordination compounds with different metal ions.
Reduced Products: 2,6-bis(hydroxymethyl)pyridine.
相似化合物的比较
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar structure but with bromine atoms instead of chlorine.
2,6-Bis(hydroxymethyl)pyridine: Similar structure but with hydroxyl groups instead of chloromethyl groups.
2,6-Dichloropyridine: Similar structure but without the methyl groups.
Uniqueness
2,6-Bis(chloromethyl)pyridine hydrochloride is unique due to its dual chloromethyl groups, which provide versatility in chemical reactions and coordination chemistry. This compound’s ability to form stable metal complexes and undergo various substitution reactions makes it a valuable building block in organic synthesis and industrial applications .
属性
IUPAC Name |
2,6-bis(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBGOYAWNBDXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970771 | |
| Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55422-79-2 | |
| Record name | 55422-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis(chloromethyl)pyridine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)






![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
